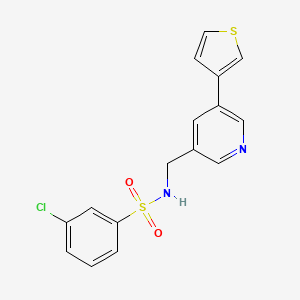

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, thiophene, pyridine, and sulfonamide functional groups

Properties

IUPAC Name |

3-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-15-2-1-3-16(7-15)23(20,21)19-9-12-6-14(10-18-8-12)13-4-5-22-11-13/h1-8,10-11,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCDPUXNNYCUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Thiophene Derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties and applications.

Pyridine Derivatives: These compounds contain the pyridine ring and are used in various chemical and biological applications.

Sulfonamides: These compounds feature the sulfonamide functional group and are widely used in medicinal chemistry.

Uniqueness: 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.

Biological Activity

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a chloro group and a pyridine-thiophene moiety . Its molecular formula is , indicating the presence of chlorine, nitrogen, sulfur, and carbon atoms. The unique structural characteristics suggest various pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound indicates potential effects in the following areas:

- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. Some benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Antiviral Properties : The compound may exhibit antiviral activity, particularly through inhibition of specific viral enzymes, as seen in related heterocyclic compounds .

- Enzyme Inhibition : Interaction studies have suggested that this compound can bind to various biological targets, potentially inhibiting enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Table 1: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| This compound | Benzene sulfonamide with thiophene and pyridine | Potential inhibitor of cancer targets | |

| N-(4-Chlorobenzoyl)-5-(thiophen-2-yl)pyridin | Similar core but different substituents | Varies by substitution | |

| 4-Chloro-N-(pyridin-2-yl)benzamide | Simpler structure without thiophene | Varies; potentially lower activity |

Case Study: Anticancer Effects

A study evaluating various benzamide derivatives reported that certain compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For instance, compounds structurally related to this compound showed IC50 values ranging from 10 μM to 30 μM in inhibiting cell proliferation .

The proposed mechanism of action for this compound includes:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis typically involves coupling a thiophene-pyridine intermediate with a chlorobenzenesulfonamide moiety via reductive amination or nucleophilic substitution. Key steps include:

- Thiophene-pyridine core synthesis : Suzuki-Miyaura cross-coupling of 3-thienylboronic acid with halogenated pyridine derivatives (e.g., 5-bromopyridin-3-ylmethanol) under Pd catalysis .

- Sulfonamide formation : Reaction of the pyridinemethylamine intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Yield optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical. Typical yields range from 45–65% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min .

- NMR : Key peaks include δ 8.45 (pyridine-H), δ 7.80–7.20 (aromatic protons), and δ 4.55 (CH₂-N) in DMSO-d₆ .

- Mass spectrometry : ESI-MS expected [M+H]⁺ at m/z 407.2 (calculated for C₁₆H₁₂ClN₂O₂S₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this sulfonamide derivative?

- Contradiction : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphism or impurities.

- Methodology :

- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms by analyzing melting points and enthalpy changes .

- HPLC under varied pH : Assess solubility in phosphate buffers (pH 2–9) with 0.1% Tween-80 to mimic physiological conditions .

- Data reconciliation : Compare results with PubChem’s computational solubility models (e.g., LogP ~3.2) to validate experimental findings .

Q. How does this compound interact with glycine transporters (GlyT-1), and what experimental models validate its inhibitory activity?

- Mechanistic insight : The sulfonamide group and pyridine-thiophene scaffold may bind to GlyT-1’s extracellular domain, competing with glycine. Structural analogs (e.g., CHIBA-3007) show IC₅₀ values <1 nM via [³H]glycine uptake assays in rat cortical synaptosomes .

- In vitro models :

- Radioligand binding : Use [³H]CHIBA-3007 as a competitive tracer in HEK293 cells expressing human GlyT-1 .

- Electrophysiology : Measure glycine-induced currents in Xenopus oocytes co-expressing GlyT-1 and NMDA receptors .

Q. What in vivo models are suitable for assessing neuroprotective efficacy, and how are pharmacokinetic parameters optimized?

- Animal models :

- Glioblastoma xenografts : Monitor tumor invasion reduction in mice treated with 50 mg/kg oral doses (AUC₀–₂₄ = 1,200 ng·h/mL) .

- Neuroinflammation : LPS-induced cognitive deficit models in rats, with CSF penetration analyzed via LC-MS/MS .

- PK/PD optimization :

- Prodrug design : Introduce ester moieties to enhance oral bioavailability (e.g., logD adjustment from 2.8 to 1.5) .

- CYP450 inhibition screening : Avoid metabolic instability using human liver microsomes (e.g., t₁/₂ > 4 h) .

Contradiction Analysis Example

Issue : Conflicting reports on metabolic stability (e.g., t₁/₂ = 2 h vs. 6 h in human microsomes).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.